

(Rac)-SOPC chemical structure and properties

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Compound of Interest

Compound Name: (Rac)-SOPC

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(Rac)-SOPC: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of **(Rac)-SOPC** (1-stearoyl-2-oleoyl-rac-glycero-3-phosphocholine). It is intended for researchers, scientists, and professionals in drug development and lipid research.

Chemical Structure and Identifiers

(Rac)-SOPC is a racemic mixture of the two enantiomers of 1-stearoyl-2-oleoyl-glycero-3-phosphocholine. The "rac-" prefix indicates a 1:1 ratio of the R and S configurations at the C2 position of the glycerol backbone. The structure consists of a glycerol backbone esterified with stearic acid (a saturated C18 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position. The phosphate group at the sn-3 position is further esterified to a choline head group.

While the IUPAC name for the naturally occurring enantiomer is [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate^[1], the racemic mixture is systematically named rac-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.

Table 1: Chemical Identifiers for **(Rac)-SOPC**

Identifier	Value
Common Name	(Rac)-SOPC
Systematic Name	rac-1-stearoyl-2-oleoyl-glycero-3-phosphocholine
Alternative Names	(Rac)-PC(18:0/18:1), rac-SOPC
CAS Number	6753-56-6 (for the racemic mixture)
Molecular Formula	C44H86NO8P[1][2]
Molecular Weight	788.13 g/mol [1]

Physicochemical Properties

The physicochemical properties of **(Rac)-SOPC** are largely dictated by its amphiphilic nature, with a hydrophilic phosphocholine headgroup and hydrophobic fatty acid tails. As a racemic mixture, its bulk properties in achiral environments are generally similar to its enantiopure counterparts. However, interactions with other chiral molecules, such as proteins or other lipids, can differ. When interacting with achiral lipids or forming self-assemblies, both enantiomers exhibit identical membrane physicochemical properties[3][4].

Table 2: Physicochemical Properties of SOPC

Property	Value
Physical State	Solid at room temperature
Solubility	Soluble in chloroform and ethanol[2]
Main Phase Transition Temperature (T _m)	6.7 °C (for the sn-1 stearoyl, sn-2 oleoyl isomer) [5][6]

The phase transition temperature (T_m) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For the non-racemic SOPC, this temperature is 6.7 °C[5][6]. The introduction of the cis double bond in the oleoyl chain significantly lowers the transition temperature

compared to its fully saturated counterpart, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which has a T_m of 55.6 °C[5]. The properties of the racemic mixture in this regard are expected to be very similar to the pure enantiomers in a bulk achiral environment.

Biological Properties and Applications

(Rac)-SOPC, like other phosphatidylcholines, is a fundamental component of biological membranes. Its specific combination of a saturated and a monounsaturated fatty acid chain gives it properties that are crucial for membrane fluidity and structure.

Role in Model Membranes and Liposomes

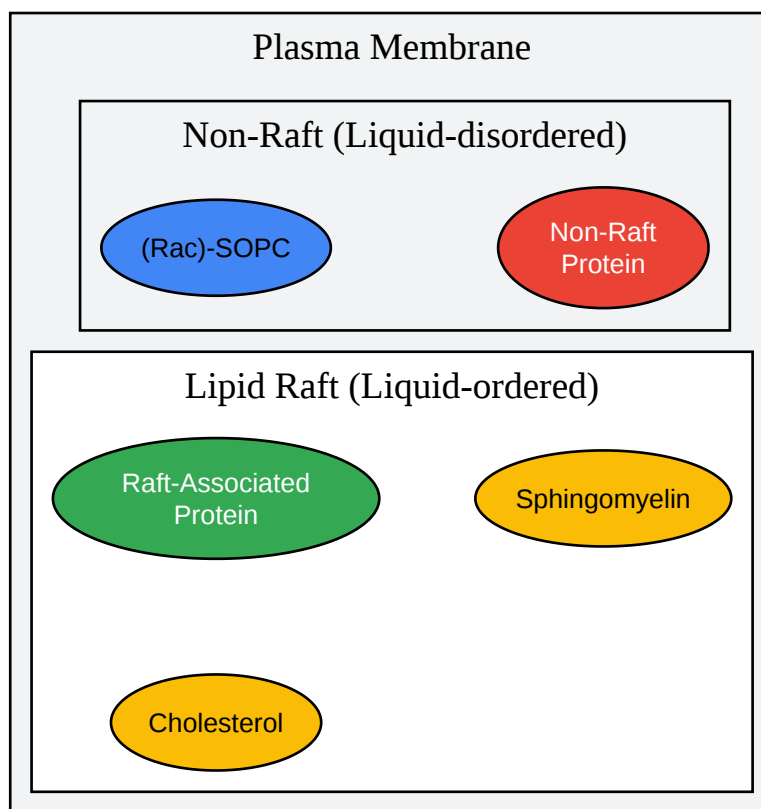
Due to its well-defined structure, **(Rac)-SOPC** is frequently used in the preparation of model membranes and liposomes. These artificial bilayer systems are invaluable tools for studying a wide range of biological phenomena, including:

- **Membrane Permeability and Fluidity:** The presence of the unsaturated oleoyl chain creates packing defects in the lipid bilayer, increasing its fluidity and permeability compared to membranes composed of fully saturated lipids.
- **Protein-Lipid Interactions:** Liposomes containing **(Rac)-SOPC** can be used to reconstitute membrane proteins and study their function in a controlled lipid environment.
- **Drug Delivery:** As a biocompatible and biodegradable lipid, **(Rac)-SOPC** is a suitable component for liposomal drug delivery systems.

Non-Raft Forming Lipid

In the context of membrane microdomains, **(Rac)-SOPC** is generally considered a non-raft forming lipid. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a role in signal transduction and protein trafficking[7][8][9][10]. The kink in the oleoyl chain of SOPC disrupts the tight packing required for raft formation. Therefore, **(Rac)-SOPC** is often used in model membrane systems to represent the "non-raft" or liquid-disordered phase of the membrane[11].

Below is a diagram illustrating the general concept of lipid rafts within a cell membrane, highlighting the exclusion of lipids like SOPC.



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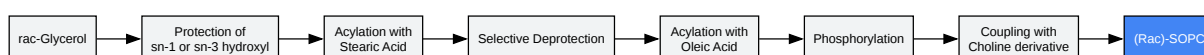
Figure 1. Conceptual diagram of a lipid raft within a plasma membrane.

Experimental Protocols

Synthesis of (Rac)-SOPC

The chemical synthesis of **(Rac)-SOPC** can be achieved through several established methods for phospholipid synthesis. A general approach involves the acylation of a glycerol backbone, followed by phosphorylation and coupling to the choline headgroup. A common starting material for the racemic synthesis is rac-glycerol.

A generalized synthetic workflow is outlined below:



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Figure 2. Generalized synthetic workflow for **(Rac)-SOPC**.

A detailed experimental protocol would involve the following key steps:

- Preparation of 1-stearoyl-rac-glycerol: This can be achieved by the selective acylation of rac-glycerol.
- Acylation with Oleic Anhydride: The remaining free hydroxyl group at the sn-2 position is then acylated with oleic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
- Phosphorylation: The 1,2-diacyl-rac-glycerol is then phosphorylated at the sn-3 position.
- Coupling with Choline: The resulting phosphatidic acid is coupled with a choline derivative to yield the final product, **(Rac)-SOPC**.
- Purification: The final product is typically purified by column chromatography.

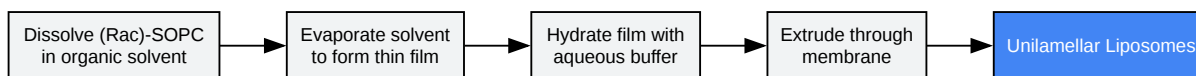
Preparation of **(Rac)-SOPC** Liposomes

(Rac)-SOPC is commonly used to prepare unilamellar vesicles (liposomes) for various biophysical and drug delivery studies. The thin-film hydration method followed by extrusion is a widely used protocol.

Methodology:

- Lipid Film Formation: **(Rac)-SOPC** (and any other lipids or lipophilic drugs) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.
- Hydration: The lipid film is hydrated with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
- Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

The following diagram illustrates the workflow for liposome preparation:



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References

- 1. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | C44H86NO8P | CID 24778825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers | MDPI [mdpi.com]
- 7. The lipid raft markers stomatin, prohibitin, flotillin, and HflK/C (SPFH)-domain proteins form an operon with NfeD proteins and function with apolar polyisoprenoid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Distribution of lipid raft markers in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transbilayer peptide sorting between raft and nonraft bilayers: comparisons of detergent extraction and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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